molecular formula C12H10N2O2 B14881083 6-Benzylpyrimidine-4-carboxylic acid

6-Benzylpyrimidine-4-carboxylic acid

Cat. No.: B14881083
M. Wt: 214.22 g/mol
InChI Key: SZYLBPVGBVUEHS-UHFFFAOYSA-N
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Description

6-Benzylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The specific methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Benzylpyrimidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Pyrimidinecarboxylic acid: A simpler pyrimidine derivative without the benzyl group.

    6-Methylpyrimidine-4-carboxylic acid: A methyl-substituted analog with different chemical properties.

    6-Phenylpyrimidine-4-carboxylic acid: A phenyl-substituted analog with distinct reactivity.

Uniqueness: This structural feature allows for unique interactions in both chemical and biological contexts, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-benzylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)

InChI Key

SZYLBPVGBVUEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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